Meta-Substitution Confers a Unique Lipophilicity Profile Compared to Ortho- and Para-Isomers
The compound's measured lipophilicity (logP = 2.74) is higher than that of its para-substituted isomer (logP = 2.11) , indicating a 0.63 log unit difference in partition coefficient. This translates to the meta-isomer being over four times more lipophilic, a critical factor for membrane permeability and target engagement. The ortho-isomer's logP is not directly available in a comparable dataset, but its distinct steric and electronic environment is known to affect its behavior [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 2.74 |
| Comparator Or Baseline | 4-(Trifluoromethyl)acetanilide (para-isomer): logP = 2.11 |
| Quantified Difference | Δ logP = 0.63 (meta-isomer is ~4.3x more lipophilic) |
| Conditions | Calculated using the Crippen method; values from standard chemical databases. |
Why This Matters
The 0.63 log unit difference in lipophilicity directly impacts passive membrane diffusion and distribution, making the meta-isomer a distinct choice for central nervous system (CNS) penetration or targeting intracellular compartments.
- [1] PubChem. (2005). Acetamide, N-(2-(trifluoromethyl)phenyl)-. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/688861 View Source
